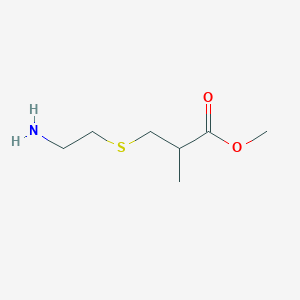![molecular formula C7H12FNO B13514934 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic compound characterized by a fluoromethyl group and an oxabicycloheptane structure
Métodos De Preparación
The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, providing insights into its potential therapeutic effects.
Chemical Biology: Researchers explore its role as a chemical probe to study various biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group and the bicyclic structure contribute to its binding affinity and selectivity. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
Fluoromethylated amines: Compounds with a fluoromethyl group and an amine functionality, which may exhibit similar reactivity but differ in their overall structure and applications.
Oxabicycloheptane analogs: These analogs have variations in the oxygen-containing ring, affecting their stability and reactivity.
The uniqueness of 1-(Fluoromethyl)-2-oxabicyclo[22
Propiedades
Fórmula molecular |
C7H12FNO |
|---|---|
Peso molecular |
145.17 g/mol |
Nombre IUPAC |
1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C7H12FNO/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,9H2 |
Clave InChI |
AYQQLHSCKWPQFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CO2)N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


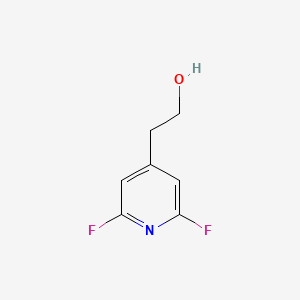
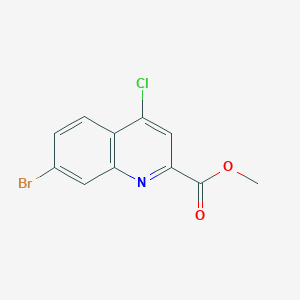
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
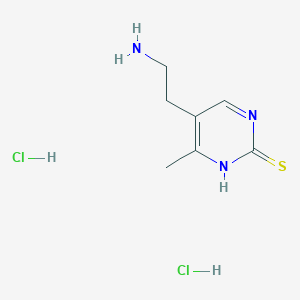
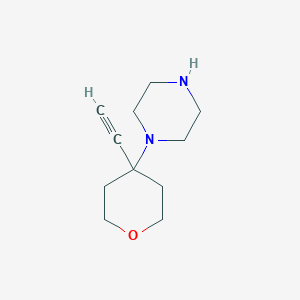
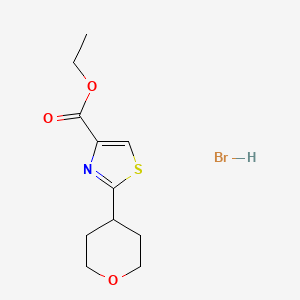
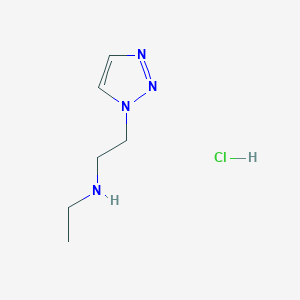
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
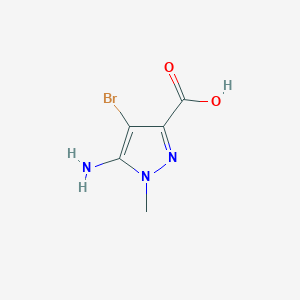

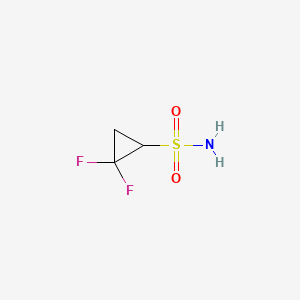
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
